![molecular formula C12H21BrO B13298260 [(2-Bromocyclopentyl)oxy]cycloheptane](/img/structure/B13298260.png)
[(2-Bromocyclopentyl)oxy]cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Bromocyclopentyl)oxy]cycloheptane is an organic compound with the molecular formula C₁₂H₂₁BrO. It is a cycloalkane derivative, characterized by the presence of a bromine atom attached to a cyclopentyl group, which is further connected to a cycloheptane ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromocyclopentyl)oxy]cycloheptane typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement . The reaction conditions often require low temperatures (around -20°C) to ensure the stereoselective formation of the desired product. The process involves the formation of Zn alkoxides of cis-dialkenylcyclopropane-1,2-diols, which then undergo rearrangement to yield the cycloheptane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromocyclopentyl)oxy]cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
[(2-Bromocyclopentyl)oxy]cycloheptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving the interaction of cycloalkane derivatives with biological systems.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2-Bromocyclopentyl)oxy]cycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and the cycloalkane structure play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets can vary based on the context of its use, whether in chemical synthesis, biological studies, or pharmaceutical development.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylcycloheptane: Lacks the bromine atom and oxygen linkage, resulting in different reactivity and applications.
Bromocyclopentane: Contains a bromine atom but lacks the cycloheptane ring, leading to distinct chemical properties.
Cycloheptanol: Contains a hydroxyl group instead of a bromine atom, affecting its chemical behavior and applications.
Uniqueness
[(2-Bromocyclopentyl)oxy]cycloheptane is unique due to its specific combination of a bromine-substituted cyclopentyl group linked to a cycloheptane ring through an oxygen atom. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H21BrO |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
(2-bromocyclopentyl)oxycycloheptane |
InChI |
InChI=1S/C12H21BrO/c13-11-8-5-9-12(11)14-10-6-3-1-2-4-7-10/h10-12H,1-9H2 |
InChI Key |
NFYJSDUYEIDMHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OC2CCCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13298177.png)

![5-[(1-Methylcyclopropyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13298189.png)
![2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13298190.png)
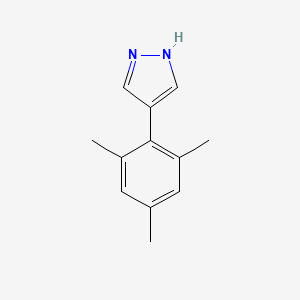
![(2S)-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13298199.png)
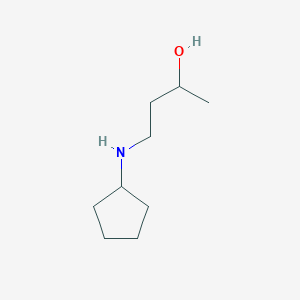
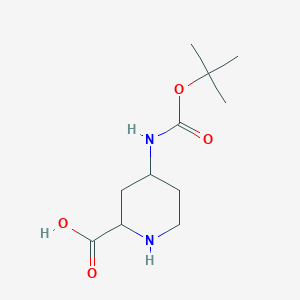
amine](/img/structure/B13298231.png)
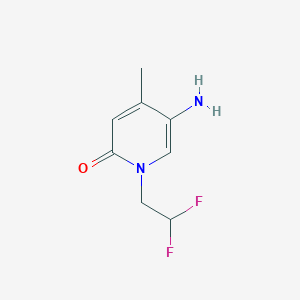
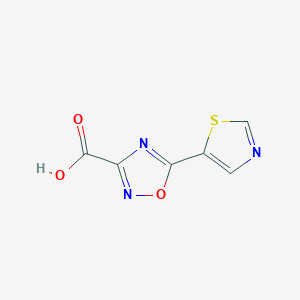
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13298242.png)
amine](/img/structure/B13298248.png)

